Tetraethylammonium carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

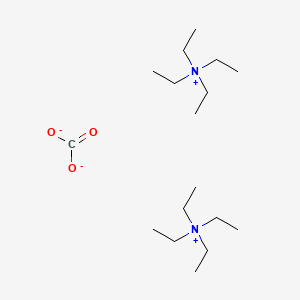

Tetraethylammonium carbonate is a useful research compound. Its molecular formula is C17H40N2O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Phase-Transfer Catalysis:

TEAC is recognized for its role as a phase-transfer catalyst (PTC), which facilitates the transfer of reactants between immiscible phases. This property is particularly useful in reactions involving polar and non-polar solvents. The compound enhances reaction rates and yields by improving the solubility of reactants in organic solvents.

Synthesis of Carbamate Esters:

TEAC acts as a catalyst in the synthesis of carbamate esters from amines. Carbamate esters are vital in producing insecticides and fungicides. Studies indicate that TEAC effectively promotes the reaction between amines and chloroformate precursors, leading to high yields of desired products.

Table 1: Comparison of Phase-Transfer Catalysts

| Catalyst Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetraethylammonium bicarbonate | C₈H₁₄N₁O₃ | Effective in enhancing reaction rates through PTC |

| Tetra-n-butylammonium bromide | C₁₂H₂₁BrN | Less soluble than tetraethylammonium salts |

| Tetra-n-propylammonium bromide | C₁₂H₂₁BrN | Similar applications with lower solubility |

Mechanism of Action:

The mechanism by which TEAC operates involves accepting protons (H+) from reaction partners, thereby influencing both the reaction rate and product formation. Its ability to interact with both polar and non-polar compounds broadens its applicability across various chemical processes .

Radiochemistry Applications

Radiofluorination Reactions:

TEAC has been utilized in radiofluorination reactions involving Fluorine-18 ([^18F]), a valuable radiotracer for positron emission tomography (PET) imaging. Its application helps prevent blockages in microreactors, which are common challenges in traditional methods. TEAC enhances the efficiency of radiofluorination by allowing for better solubility of reactants in organic solvents .

Case Study: Synthesis of PET Tracers

In a study by Brichard and Aigbirhio, TEAC was employed to elute [^18F]F^- from anion exchange cartridges, achieving elution efficiencies ranging from 88% to 99% depending on the solvent used. The study demonstrated that using TEAC allowed for the synthesis of clinically relevant PET tracers with high radiochemical conversion rates .

Environmental and Safety Considerations

While TEAC offers numerous advantages in chemical synthesis and radiochemistry, it is essential to consider its environmental impact. Quaternary ammonium compounds (QACs), including TEAC, can be toxic to aquatic organisms. Therefore, proper disposal methods and precautions are necessary to mitigate environmental risks .

Analyse Chemischer Reaktionen

Carbamate Ester Formation

TEAC enables phosgene-free synthesis of carbamate esters from primary and secondary amines . The reaction involves:

-

Activation : TEAC deprotonates the amine, forming a reactive carbamate intermediate.

-

Alkylation : Reaction with alkyl halides or carbonates yields carbamates.

Optimized Protocol :

-

Molar Ratio : Amine:TEAC = 1:1.2

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature

-

Yield Range : 70–92%

Substrate Scope :

| Amine Type | Example Product | Yield (%) |

|---|---|---|

| Benzylamine | Benzyl carbamate | 85 |

| Cyclohexylamine | Cyclohexyl carbamate | 78 |

| Aniline | Phenyl carbamate | 70 |

This method avoids toxic phosgene and operates under anhydrous conditions .

Structural and Mechanistic Insights

Crystallographic studies reveal TEAC’s bicarbonate analog forms hydrogen-bonded chains with amidinothiourea, stabilizing intermediates in nucleophilic reactions . The carbonate ion’s basicity (pKa≈10.3) facilitates deprotonation of acidic substrates (e.g., amines, thiols) .

Limitations and Challenges

-

Moisture Sensitivity : TEAC hydrolyzes in aqueous media, requiring anhydrous conditions for optimal performance .

-

Substrate Compatibility : Poor reactivity observed with highly sterically hindered amines (e.g., 2,6-diisopropylaniline) .

-

Byproduct Formation : Prolonged reactions with ethylene carbonate yield diesters via disproportionation .

These reactions underscore TEAC’s utility in green chemistry and heterocyclic synthesis, though careful optimization of conditions is essential to mitigate limitations .

Eigenschaften

CAS-Nummer |

52724-28-4 |

|---|---|

Molekularformel |

C17H40N2O3 |

Molekulargewicht |

320.5 g/mol |

IUPAC-Name |

tetraethylazanium;carbonate |

InChI |

InChI=1S/2C8H20N.CH2O3/c2*1-5-9(6-2,7-3)8-4;2-1(3)4/h2*5-8H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 |

InChI-Schlüssel |

APBDREXAUGXCCV-UHFFFAOYSA-L |

SMILES |

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C(=O)([O-])[O-] |

Kanonische SMILES |

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C(=O)([O-])[O-] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.